molecular formula C7H14ClNO B042366 1-(Piperidin-4-yl)ethanone hydrochloride CAS No. 89895-06-7

1-(Piperidin-4-yl)ethanone hydrochloride

Cat. No. B042366
CAS RN: 89895-06-7
M. Wt: 163.64 g/mol
InChI Key: BWWUETLSKAKGGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Piperidin-4-yl)ethanone hydrochloride and related compounds involves several chemical reactions, including click chemistry approaches, microwave-assisted synthesis, and conventional condensation reactions. For instance, a compound was synthesized using a click chemistry approach with 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone as the starting material, characterized by IR, NMR, and MS studies (Govindhan et al., 2017). Another example is the microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone through the reaction of piperidine with 4-chloroacetophenone (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Piperidin-4-yl)ethanone hydrochloride has been elucidated using single crystal X-ray diffraction studies, revealing the conformational preferences and intermolecular interactions within these molecules. For example, studies have shown that the piperidine ring often adopts a chair conformation, which is crucial for the stability and reactivity of the compound (Karthik et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensation, cyclization, and substitution reactions, to yield a wide range of derivatives with diverse biological activities. The reactivity of the piperidine moiety, particularly its nucleophilicity, enables it to undergo transformations that are pivotal in medicinal chemistry for the synthesis of compounds with potential pharmacological properties.

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of 1-(Piperidin-4-yl)ethanone hydrochloride derivatives have been analyzed using techniques like TGA and DSC. These properties are essential for determining the conditions under which these compounds can be handled and used in further reactions without degradation (Govindhan et al., 2017).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine, including derivatives like "1-(Piperidin-4-yl)ethanone hydrochloride," plays a crucial role in nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) investigated the reaction of piperidine with nitro-aromatic compounds, revealing insights into the mechanisms of these reactions. The study highlights the absence of base catalysis and the occurrence of second-order kinetics, offering a foundation for understanding the reactivity of piperidine derivatives in organic synthesis (Pietra & Vitali, 1972).

Pharmacological Implications

Donepezil, a piperidine derivative, demonstrates significant pharmacological importance. Román and Rogers (2004) reviewed its application as a central acetylcholinesterase inhibitor, highlighting its oral absorption, therapeutic levels, and relatively well-tolerated nature. This review underscores the therapeutic potential of piperidine derivatives in treating conditions such as Alzheimer's disease (Román & Rogers, 2004).

Ethnobotanical and Phytochemical Research

Research on ethnobotanical and phytochemical properties of plants, such as Ehretia laevis, has led to the identification of significant chemical compounds, including piperidine derivatives. Thakre Rushikesh et al. (2016) compiled comprehensive information on the ethanobotanical, Ayurvedic, and phytochemical aspects, presenting a diverse range of therapeutic properties and underlying chemical constituents, including piperidine derivatives, which offer a promising avenue for new drug discoveries (Thakre Rushikesh et al., 2016).

Piperidine Alkaloids and Drug Design

The chemistry and pharmacology of piperidine alkaloids from plants like Pinus have been extensively reviewed by Singh et al. (2021), emphasizing their medicinal importance in the Indian North-western Himalayas. This review illustrates the diverse therapeutic applications of piperidine alkaloids, which have sparked interest in drug research and the development of new pharmacophores (Singh et al., 2021).

Anti-Mycobacterial Activity

Girase et al. (2020) reviewed the anti-mycobacterial activity of piperazine and its analogues, underscoring their importance in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review presents a comprehensive examination of piperazine-based molecules, offering insights into their structural activity relationships and therapeutic potential (Girase et al., 2020).

Safety And Hazards

1-(Piperidin-4-yl)ethanone hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUETLSKAKGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237933
Record name 4-Acetylpiperidinium chloride
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)ethanone hydrochloride

CAS RN

89895-06-7
Record name 4-Acetylpiperidine hydrochloride
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Record name 4-Acetylpiperidinium chloride
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Record name 4-Acetylpiperidinium chloride
Source EPA DSSTox
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Record name 4-acetylpiperidinium chloride
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